molecular formula C12H9F3N2 B1414998 1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine CAS No. 1038374-82-1

1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine

Cat. No. B1414998
CAS RN: 1038374-82-1
M. Wt: 238.21 g/mol
InChI Key: MRSONIDVJWSUHD-UHFFFAOYSA-N
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Description

1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine, also known as DFP-10825, is a novel small molecule inhibitor that has shown promising results in scientific research. It belongs to the class of compounds known as phenylenediamines and has been found to have potential therapeutic applications in various diseases.

Scientific Research Applications

  • Organometallic Chemistry and Catalysis : Fluorinated benzenes like 1,2-difluorobenzene are recognized as versatile solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, making them weakly binding to metal centres, useful as non-coordinating solvents or readily displaced ligands (Pike, Crimmin, & Chaplin, 2017).

  • Polymer Science : Compounds with 2,4-diaminotriphenylamine structures are used to create high-performance polymers. For example, aromatic polyamides with pendent diphenylamino and carbazolyl groups have been developed, exhibiting excellent mechanical properties and high softening temperatures (Hsiao, Chen, & Liou, 2004).

  • Development of Fluoro-Polyimides : Fluorine-containing aromatic diamines are used in synthesizing fluoro-polyimides, which are known for their excellent thermal stability, low moisture absorption, and high hygrothermal stability. This is crucial in creating materials with specific desired properties (Xie et al., 2001).

  • Organic Synthesis and Chemical Reactions : Studies show that compounds like 1,2-difluorobenzene are involved in various chemical reactions, including alkynylation processes with trimethylsilylacetylenes. These reactions are significant in organic synthesis, showing varying reactivity based on the number of fluoride groups (Sanji, Watanabe, & Iyoda, 2016).

  • Electrochemical Applications : Fluorinated benzene derivatives are investigated for their spectral and electrochemical properties, which are crucial in developing materials for electronic applications like electroluminescent materials and hole transport materials (Linxi, 2011).

  • Liquid Crystal Display Technology : Fluorinated polyimides, derived from compounds like 2,4-difluorophenyl-functionalized arylamines, are being explored for their potential in advanced liquid-crystal display applications. Their thermal stability, mechanical properties, and specific optical characteristics make them suitable for this purpose (Liu et al., 2002).

properties

IUPAC Name

1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSONIDVJWSUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-(2,4-difluorophenyl)-4-fluorobenzene-1,2-diamine

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